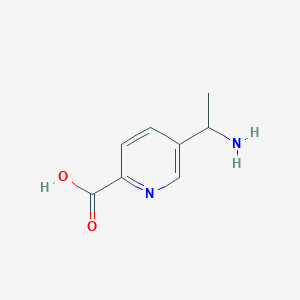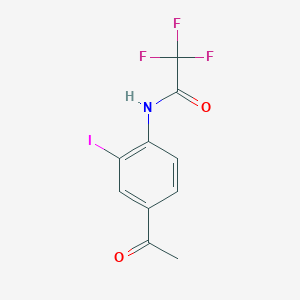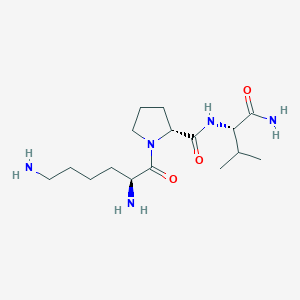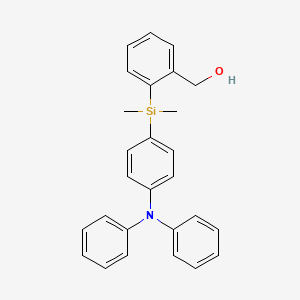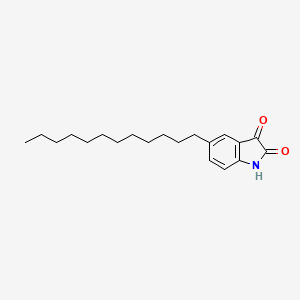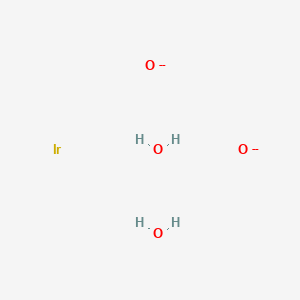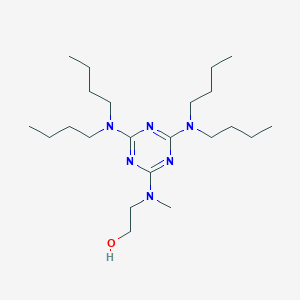
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two dibutylamino groups and a methylamino group attached to the triazine ring, along with an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The dibutylamino groups are introduced through nucleophilic substitution reactions, where dibutylamine reacts with the triazine ring.
Introduction of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the amino groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The dibutylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the original amino groups.
Wissenschaftliche Forschungsanwendungen
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another triazine derivative with similar structural features but different substituents.
2,4,6-Tris(diethylamino)-1,3,5-triazine: Similar triazine core with diethylamino groups instead of dibutylamino groups.
Uniqueness
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is unique due to its specific combination of dibutylamino and methylamino groups, which confer distinct chemical and biological properties. Its ethanol moiety also adds to its versatility in various reactions and applications.
Eigenschaften
Molekularformel |
C22H44N6O |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2-[[4,6-bis(dibutylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C22H44N6O/c1-6-10-14-27(15-11-7-2)21-23-20(26(5)18-19-29)24-22(25-21)28(16-12-8-3)17-13-9-4/h29H,6-19H2,1-5H3 |
InChI-Schlüssel |
ILEDWCJRJDZQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)N(C)CCO)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


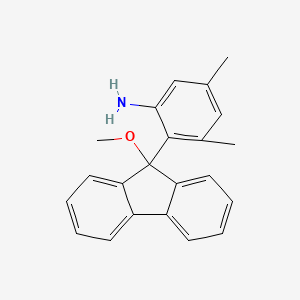
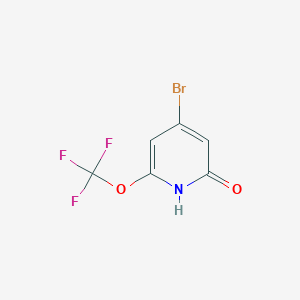

![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

